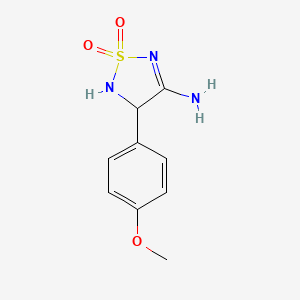

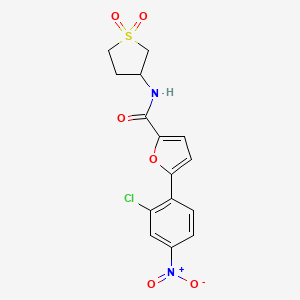

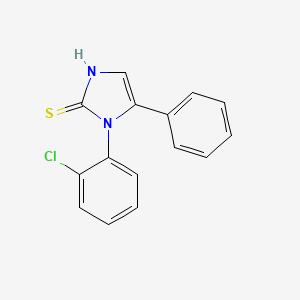

![molecular formula C27H23N3OS B3014443 2-(苄硫基)-3-(4-乙基苯基)-7-苯基-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮 CAS No. 2034480-84-5](/img/structure/B3014443.png)

2-(苄硫基)-3-(4-乙基苯基)-7-苯基-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a heterocyclic molecule that appears to be a derivative of pyrrolopyrimidinone. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of the compound suggests the presence of a pyrrolopyrimidinone core substituted with benzylthio, ethylphenyl, and phenyl groups.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cyclization, condensation, and substitution reactions. For instance, the synthesis of pyrimidinone derivatives can be achieved by reacting aminobenzimidazole with ethyl cyanoacetate, as described in the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one . Similarly, the synthesis of pyrrolopyrimidinone derivatives might involve the condensation of appropriate precursors followed by cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidinone derivatives is characterized by a fused ring system that can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was determined using X-ray diffraction and further analyzed using DFT to obtain geometric parameters, vibrational wavenumbers, and chemical shifts . These techniques can provide insights into the conformation and electronic structure of the compound .

Chemical Reactions Analysis

Pyrrolopyrimidinone derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the amino group in the pyrimidinone ring can be involved in the formation of azo dyes , while the mercapto group can be involved in thiation reactions . The reactivity of these compounds can be influenced by the nature of the substituents and the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidinone derivatives can be influenced by their molecular structure. For instance, the planarity of the fused ring system can affect the molecule's absorption properties and intermolecular interactions, as seen in the case of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives . The presence of different substituents can also impact the molecule's solubility, melting point, and stability.

Case Studies

While the specific compound "2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" has not been directly studied in the provided papers, related compounds have been investigated for various biological activities. For example, pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors and exhibited antioxidant properties . Additionally, pyrimidinone derivatives have been screened for anti-inflammatory, CNS depressant, and antimicrobial activities . These case studies highlight the potential applications of pyrrolopyrimidinone derivatives in drug discovery and development.

科学研究应用

抗肿瘤剂

一些研究调查了吡咯并[2,3-d]嘧啶衍生物的抗肿瘤特性。例如,已经合成了类似化合物的经典和非经典类似物,作为二氢叶酸还原酶 (DHFR) 和胸苷酸合成酶 (TS) 的潜在抑制剂,它们是 DNA 合成途径中的关键酶,表现出显着的抗肿瘤活性。N-{4-[(2,4-二氨基-5-乙基-7H-吡咯并[2,3-d]嘧啶-6-基)硫代]苯甲酰}-l-谷氨酸等化合物已被证明是人 DHFR 的极好抑制剂,并且对培养中的几种肿瘤细胞具有很强的抑制作用,突出了它们作为抗肿瘤剂的潜力 (Gangjee 等人,2007)。

抗菌添加剂

已经评估了基于嘧啶衍生物的化合物的抗菌活性。一项研究合成了具有抗菌活性的杂环化合物,当将其掺入聚氨酯清漆和印刷油墨浆中时,对六种不同的微生物菌株具有抗菌活性,表明这些化合物可用作表面涂层的抗菌添加剂 (El‐Wahab 等人,2015)。

醛糖还原酶抑制剂和抗氧化活性

吡啶并[1,2-a]嘧啶-4-酮衍生物已被测试为醛糖还原酶抑制剂,在微摩尔/亚微摩尔范围内表现出活性水平。这些化合物不仅抑制酶,还表现出显着的抗氧化特性,表明它们在治疗糖尿病并发症和氧化应激相关疾病中具有潜力 (La Motta 等人,2007)。

电子传输材料

在材料科学领域,已经合成并表征了含嘧啶的化合物,以用作电子传输材料。这些化合物显示出良好的电子亲和力和三重态能级,使其适用于有机发光二极管 (OLED)。该研究证明了这些化合物在提高 OLED 性能方面的潜力,突出了它们在电子和光子器件开发中的重要性 (Yin 等人,2016)。

属性

IUPAC Name |

2-benzylsulfanyl-3-(4-ethylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3OS/c1-2-19-13-15-22(16-14-19)30-26(31)25-24(23(17-28-25)21-11-7-4-8-12-21)29-27(30)32-18-20-9-5-3-6-10-20/h3-17,28H,2,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPKOIFJESYUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

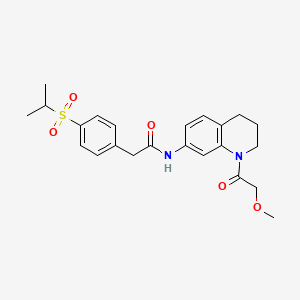

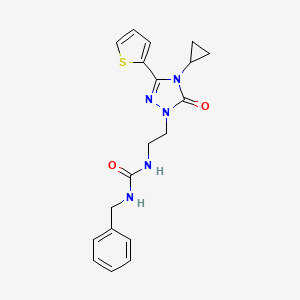

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)

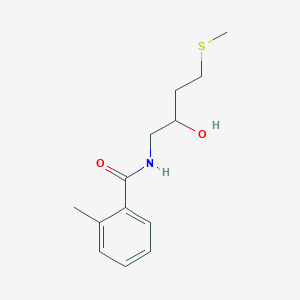

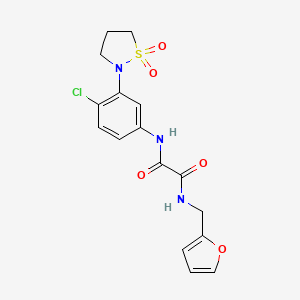

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)

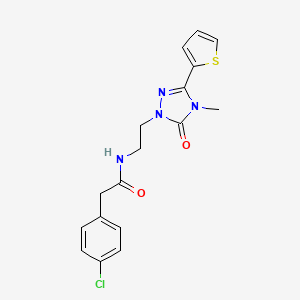

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)

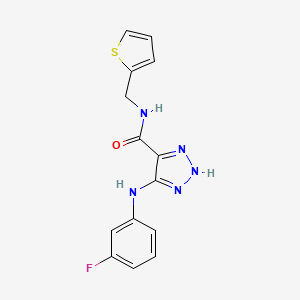

![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)